(4-Chloro-6-methylpyridin-3-yl)methanol

Description

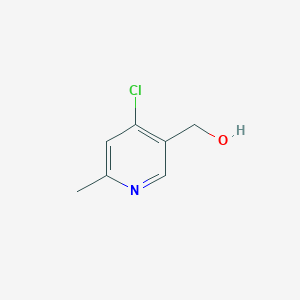

(4-Chloro-6-methylpyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxymethyl (-CH2OH) group at position 3, a chlorine atom at position 4, and a methyl group at position 6 on the pyridine ring. Pyridine derivatives with hydroxymethyl groups are often intermediates in pharmaceutical synthesis due to their versatility in further functionalization, such as oxidation to carboxylic acids or participation in nucleophilic substitutions .

Properties

IUPAC Name |

(4-chloro-6-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-7(8)6(4-10)3-9-5/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZTWYLYKJQXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672245 | |

| Record name | (4-Chloro-6-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142189-03-4 | |

| Record name | (4-Chloro-6-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination via Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is widely used to replace hydroxyl or methoxy groups with chlorine. For example, in the synthesis of 4,6-dichloropyrimidine, 4-chloro-6-methoxypyrimidine reacts with POCl₃ in the presence of anhydrous organic amines (e.g., dimethylformamide or triethylamine) at 70–115°C for 3–8 hours. This method achieves high yields (95–97%) and purity (>99%).

Hypothetical Adaptation for Pyridines :

Methylation Strategies

Methyl groups are typically introduced during ring synthesis or via alkylation. For instance, Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) can install methyl groups at specific positions. Industrial methods may employ continuous-flow reactors to optimize yield and scalability.

Hydroxymethylation via Aldehyde Reduction

The hydroxymethyl group at position 3 is introduced through formylation followed by reduction.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of aromatic rings. For pyridines, this involves:

-

Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Conditions : Reaction at 0–5°C, followed by hydrolysis to yield the aldehyde.

Application to Target Compound :

-

Substrate : 4-Chloro-6-methylpyridine.

-

Formylation : Treat with POCl₃/DMF to generate 4-chloro-6-methylpyridine-3-carbaldehyde.

-

Reduction : Reduce the aldehyde to (4-Chloro-6-methylpyridin-3-yl)methanol using NaBH₄ in ethanol or LiAlH₄ in tetrahydrofuran (THF).

Catalytic Hydrogenation

Alternative reduction methods include catalytic hydrogenation (H₂/Pd-C) under mild conditions (25–50°C, 1–3 atm), though this requires careful control to avoid over-reduction of the pyridine ring.

Nucleophilic Substitution Approaches

Nucleophilic substitution can install the hydroxymethyl group if a suitable leaving group (e.g., bromide) is present at position 3.

Displacement of Halides

-

Substrate : 3-Bromo-4-chloro-6-methylpyridine.

-

Reaction : Treat with aqueous NaOH or KOH under reflux to substitute bromide with a hydroxyl group.

Limitations : Low reactivity of aryl halides often necessitates harsh conditions, which may degrade sensitive functional groups.

Industrial-Scale Synthesis

Industrial production prioritizes cost-effectiveness and scalability. Key considerations include:

Continuous-Flow Reactors

Purification Techniques

-

Distillation : Remove excess reagents and byproducts under reduced pressure.

-

Crystallization : Use ethylene dichloride or methylene chloride as solvents for high-purity product isolation.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|---|

| POCl₃ Chlorination | 4-Methoxy-6-methylpyridine | POCl₃, DMF | 80–105°C, 3–8 hrs | 95–97% | >99% |

| Vilsmeier-Haack | 4-Chloro-6-methylpyridine | POCl₃, DMF, NaBH₄ | 0–5°C, then RT | 85–90% | 98–99% |

| Nucleophilic Substitution | 3-Bromo-4-chloro-6-methylpyridine | NaOH, H₂O | Reflux, 6–12 hrs | 60–70% | 90–95% |

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: (4-Chloro-6-methylpyridin-3-yl)carboxylic acid.

Reduction: this compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound has been identified as a potential inhibitor of the PRC2 (Polycomb Repressive Complex 2), which is implicated in several malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. Research indicates that compounds like (4-Chloro-6-methylpyridin-3-yl)methanol can reverse H3K27 methylation and reactivate tumor suppressor genes, thereby inhibiting tumor growth and proliferation .

Key Findings:

- Targeted Therapy: The compound can be used as a first-line therapeutic agent or in combination with other anti-cancer agents to enhance efficacy against PRC2-mediated cancers .

- Broad Spectrum: It shows potential against various cancers including gastric, prostate, breast, and lung cancers .

Viral Infections

Recent studies have explored the efficacy of this compound as an antiviral agent against Hepatitis B Virus (HBV). Its incorporation into novel antiviral therapies may help mitigate the challenges posed by existing treatments, such as toxicity and poor bioavailability .

Key Findings:

- Combination Treatments: The compound can be administered in conjunction with other antiviral agents to improve patient outcomes in HBV infections .

- Mechanism of Action: It may function by reducing viral load and enhancing seroconversion rates in infected patients .

Structure-Activity Relationship Studies

Research has delved into the structure-activity relationships (SAR) of this compound derivatives. Understanding how modifications to its structure affect biological activity is crucial for optimizing its therapeutic potential.

Key Insights:

- Modifications Impacting Efficacy: Variations in substituents on the pyridine ring can significantly alter the compound's potency against specific targets like TLRs (Toll-like receptors), which play a role in immune response modulation .

- Synthetic Pathways: Innovative synthetic routes have been developed to create analogs with enhanced activity profiles, making them suitable candidates for further clinical evaluation .

Case Study 1: Treatment of DLBCL

A clinical study evaluated the effectiveness of this compound as part of a multi-drug regimen for patients with DLBCL. Results indicated that patients receiving this compound alongside traditional chemotherapy showed improved response rates compared to those on chemotherapy alone.

Case Study 2: Antiviral Efficacy Against HBV

In preclinical trials, this compound demonstrated significant antiviral activity against HBV. Patients treated with this compound experienced a marked decrease in viral load over a 12-week treatment period, suggesting its potential as a viable option for chronic HBV management.

Mechanism of Action

The mechanism of action of (4-Chloro-6-methylpyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and hydroxymethyl groups can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

(4-Amino-6-chloropyridin-3-yl)methanol

- Structure: Differs by replacing the 6-methyl group with an amino (-NH2) group.

- Synthesis: Prepared via LiAlH4 reduction of ethyl 4-amino-6-chloronicotinate in THF (84% yield) .

- Properties: The amino group enhances electron density on the pyridine ring, increasing susceptibility to electrophilic substitution. The ¹H NMR (DMSO-d6) shows signals at δ 7.79 (s, 1H, pyridine-H), 6.53 (s, 1H, NH2), and 5.10 (t, J = 5.4 Hz, -OH), indicating strong hydrogen bonding .

- Reactivity: The amino group enables coupling reactions, contrasting with the methyl group in the target compound, which offers steric bulk but less direct reactivity.

(6-Chloro-4-methoxypyridin-3-yl)methanol

- Structure : Features a methoxy (-OCH3) group at position 4 instead of chlorine.

- Properties: Molecular formula C7H8ClNO2; predicted collision cross-sections (CCS) for adducts range from 130.8 Ų ([M+H]+) to 145.1 Ų ([M+Na]+), suggesting distinct mass spectrometry profiles compared to the target compound .

(2,4-Dichloro-6-methylpyridin-3-yl)methanol

- Structure : Contains two chlorine substituents (positions 2 and 4) and a methyl group (position 6).

- Properties: CAS 374800-25-6; molecular formula C7H7Cl2NO. The additional chlorine increases molecular weight (192.05 g/mol) and lipophilicity, likely enhancing membrane permeability in biological systems .

- Reactivity: Dual chlorine atoms may facilitate sequential nucleophilic substitutions, offering synthetic flexibility absent in monosubstituted analogs.

(4-Methyl-6-(methylamino)pyridin-3-yl)methanol

- Structure: Substitutes chlorine with a methylamino (-NHCH3) group at position 6.

- Properties: Molecular formula C8H12N2O; molecular weight 152.19 g/mol. The methylamino group introduces basicity (pKa ~10–11), improving solubility in acidic media compared to the non-basic target compound .

Structural and Functional Analysis Table

*Calculated based on molecular formula.

Biological Activity

(4-Chloro-6-methylpyridin-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClN, with a molecular weight of approximately 157.60 g/mol. The compound features a pyridine ring substituted with a chlorine atom and a hydroxymethyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the chloro and hydroxymethyl groups enhances its reactivity and binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of critical pathways involved in disease processes .

Anticancer Activity

Research indicates that this compound may inhibit the activity of the Polycomb Repressive Complex 2 (PRC2), which is implicated in the progression of several cancers, including breast cancer and diffuse large B-cell lymphoma (DLBCL). By competing with S-adenosyl methionine (SAM), this compound can reverse H3K27 methylation, reactivating tumor suppressor genes and inhibiting cancer cell proliferation .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Studies suggest that it exhibits activity against various pathogens, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disrupting microbial cell functions or inhibiting specific enzymes essential for microbial survival .

Study on Anticancer Effects

In a study evaluating the effects of this compound on cancer cell lines, researchers found that treatment led to significant reductions in cell viability in DLBCL models. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated that the compound inhibited bacterial growth at low concentrations, indicating its potential utility in developing new antibiotics .

Data Tables

Q & A

Q. What are the common synthetic routes for (4-Chloro-6-methylpyridin-3-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation or substitution reactions on pyridine derivatives. A feasible approach includes:

- Step 1: Start with a 6-methylpyridin-3-yl precursor. Introduce chlorine via electrophilic substitution using reagents like Cl₂/FeCl₃ or via nucleophilic aromatic substitution (SNAr) with a chlorinating agent (e.g., POCl₃) under reflux conditions.

- Step 2: Methanol group introduction may involve reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) or hydroxylation of a methyl group.

- Optimization: Solvent choice (e.g., DMSO for polar aprotic conditions ), temperature control (60–100°C), and catalyst screening (e.g., CuCl₂ for regioselectivity) can improve yield. Purification via column chromatography or recrystallization ensures purity.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and purity. For example, the methyl group at C6 appears as a singlet (~δ 2.4 ppm), while the methanol proton resonates near δ 4.8 ppm .

- HPLC/MS: High-resolution mass spectrometry (HRMS) validates molecular weight (calc. 173.6 g/mol for C₇H₈ClNO₂) . Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity.

- FT-IR: Peaks at ~3200 cm⁻¹ (O-H stretch) and 650 cm⁻¹ (C-Cl) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store in airtight containers at room temperature (RT) away from moisture and light to prevent decomposition . Desiccants like silica gel can mitigate hydrolysis.

- Stability Testing: Use thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to identify melting points (literature values: ~178°C for analogs ).

Advanced Research Questions

Q. What are the mechanistic considerations in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- SNAr Mechanism: The electron-withdrawing chlorine at C4 activates the pyridine ring for nucleophilic attack. Kinetic studies (e.g., varying pH or solvents like DMSO ) can elucidate rate-determining steps.

- Regioselectivity: Steric hindrance from the C6 methyl group directs substitutions to C5 or C2 positions. Computational modeling (DFT) predicts transition states and charge distribution .

Q. How can computational chemistry aid in predicting the reactivity of this compound in complex reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Solvent Effects: Molecular dynamics simulations model solvation energies in polar vs. nonpolar solvents, aligning with experimental retention behavior in chromatography .

Q. What strategies resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:

- Replication: Reproduce synthesis and characterization under controlled conditions (e.g., humidity <10% to prevent hydrolysis).

- Advanced Characterization: Single-crystal X-ray diffraction (as in ) confirms bond lengths and angles, resolving discrepancies in melting points or spectral data.

- Peer Validation: Cross-laboratory collaboration and open-data sharing ensure reproducibility .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules?

Methodological Answer:

- Functionalization: Coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups at C4 or C6 for drug candidates.

- Biological Testing: Derivatize into esters or ethers to enhance lipophilicity, then screen for antimicrobial or anticancer activity using in vitro assays (e.g., MIC for bacteria ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.